

A Guide to the Spectroscopic Analysis of Diethyl Methylmalonate

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Compound of Interest

Compound Name: Diethyl methylmalonate

Cat. No.: B048530

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Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize **diethyl methylmalonate** (CAS No. 609-08-5). For professionals in research and drug development, precise structural confirmation and purity assessment are paramount. This document details the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), provides standardized experimental protocols for obtaining this data, and illustrates the analytical workflow.

Physicochemical Properties

A summary of the key physical and chemical properties of **diethyl methylmalonate** is presented below. This information is crucial for sample handling, preparation, and choosing appropriate analytical techniques.

Property	Value	Reference
CAS Number	609-08-5	[1]
Molecular Formula	C ₈ H ₁₄ O ₄	[1][2]
Molecular Weight	174.19 g/mol	[2]
IUPAC Name	diethyl 2-methylpropanedioate	[1]
Appearance	Clear, colorless liquid	[1]
Boiling Point	198-199 °C	
Density	1.022 g/mL at 20 °C	
Refractive Index	n ₂₀ /D 1.413	

Spectroscopic Data and Interpretation

The following sections summarize the expected quantitative data from the primary spectroscopic methods used to analyze **diethyl methylmalonate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.19	Quartet	4H	-O-CH ₂ -CH ₃
~3.33	Quartet	1H	-CH(CH)-CH ₃
~1.32	Doublet	3H	-CH-CH ₃
~1.25	Triplet	6H	-O-CH ₂ -CH ₃

¹³C NMR (Carbon-13 NMR) Spectral Data

Chemical Shift (δ) ppm	Assignment
~169.3	C=O
~61.3	-O-CH ₂ -CH ₃
~49.1	-CH-CH ₃
~14.1	-O-CH ₂ -CH ₃
~13.5	-CH-CH ₃

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule based on the absorption of infrared radiation.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2980	Strong	C-H stretch (alkane)
~1735	Strong	C=O stretch (ester)
~1260	Strong	C-O stretch (ester)
~1180	Strong	C-O stretch (ester)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elemental composition. The data below corresponds to Electron Ionization (EI) Mass Spectrometry.^[1]

m/z	Relative Intensity (%)	Assignment
174	49.0	$[M]^+$ (Molecular Ion)
157	33.4	$[M - CH_3]^+$
87	47.6	$[CH_3CH(CO)]^+$
73	59.8	$[COOC_2H_5]^+$
29	99.9	$[C_2H_5]^+$

Experimental Protocols

The following protocols describe the standard methodologies for acquiring the spectroscopic data for a liquid sample like **diethyl methylmalonate**.

NMR Spectroscopy Protocol

- Sample Preparation: Accurately weigh and dissolve 5-20 mg of **diethyl methylmalonate** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, $CDCl_3$) within an NMR tube.
- Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
- Data Acquisition:
 - For 1H NMR, acquire the spectrum using a standard pulse program. A spectral width of 12-16 ppm is typically sufficient.
 - For ^{13}C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each unique carbon. A spectral width of 0-220 ppm is standard.
- Data Processing: Apply Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., $CDCl_3$ at 7.26 ppm for 1H and 77.16 ppm for ^{13}C). Integrate the peaks in the 1H NMR spectrum.

FT-IR Spectroscopy Protocol

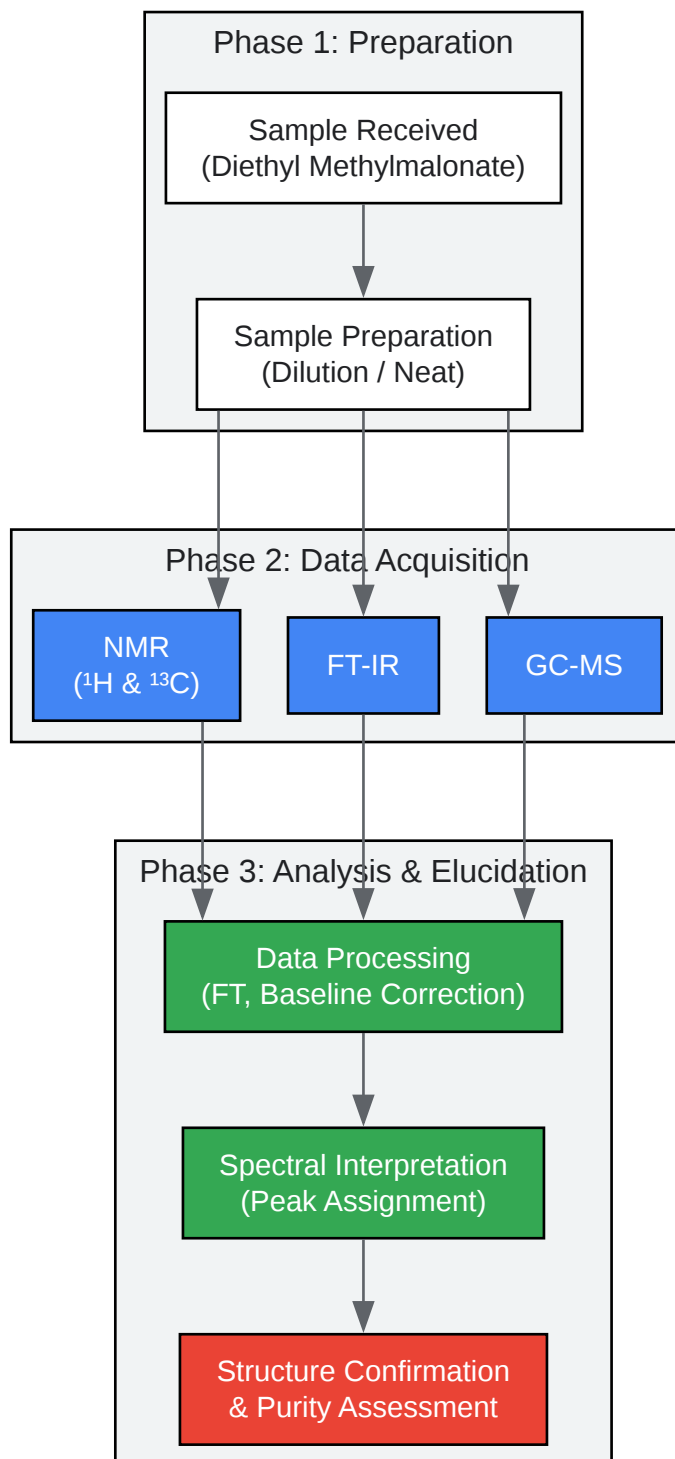
- **Sample Preparation:** For Attenuated Total Reflectance (ATR) FT-IR, place a single drop of the neat liquid sample directly onto the ATR crystal. For transmission, a thin film of the liquid can be pressed between two salt plates (e.g., KBr or NaCl).
- **Background Scan:** Acquire a background spectrum of the clean ATR crystal or empty salt plates. This is automatically subtracted from the sample spectrum.
- **Sample Scan:** Acquire the spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm^{-1} .
- **Data Processing:** Perform baseline correction and peak picking to identify the wavenumbers of the absorption maxima.

Mass Spectrometry (GC-MS) Protocol

- **Sample Preparation:** Prepare a dilute solution of **diethyl methylmalonate** (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- **Gas Chromatography (GC) Setup:** Inject a small volume (e.g., 1 μL) of the sample solution into the GC inlet. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., DB-5ms) which separates the components of the sample. Use a temperature program to ensure good separation and peak shape.
- **Mass Spectrometry (MS) Setup:** The eluent from the GC column is directed into the ion source of the mass spectrometer. For Electron Ionization (EI), a standard electron energy of 70 eV is used.
- **Data Acquisition:** The mass analyzer scans a predefined mass range (e.g., m/z 20-300) to detect the molecular ion and its fragments.
- **Data Analysis:** Identify the peak corresponding to **diethyl methylmalonate** in the total ion chromatogram (TIC). Analyze the corresponding mass spectrum to determine the m/z values of the parent ion and key fragments.

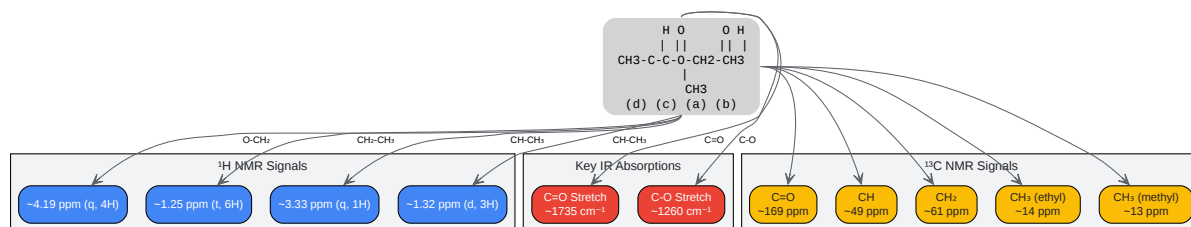
Visualized Workflows

Diagrams are provided to illustrate the logical flow of spectroscopic analysis and data correlation.



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Caption: General workflow for spectroscopic analysis from sample preparation to structural confirmation.



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Caption: Correlation of molecular structure with key NMR and IR spectroscopic data.

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References

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- 2. Diethyl methylmalonate(609-08-5) IR Spectrum [m.chemicalbook.com]
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